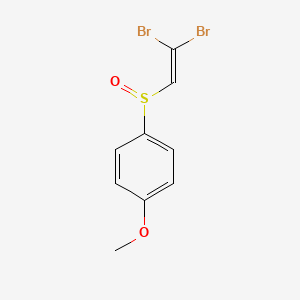
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene is an organosulfur compound that features both bromine and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzenesulfinyl chloride with 2,2-dibromoethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dibromoethene moiety can be reduced to an ethene group using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc in acetic acid
Substitution: Amines, thiols
Major Products
Oxidation: 1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene
Reduction: 1-(Ethene-2-sulfinyl)-4-methoxybenzene
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene depends on its interaction with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dibromoethene moiety can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate biological pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: An organobromine compound with similar bromine functional groups.
4-Methoxybenzenesulfinyl Chloride: A precursor in the synthesis of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene.
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene: An oxidized derivative of the compound.
Uniqueness
This compound is unique due to the presence of both sulfinyl and dibromoethene functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other research fields.
Propiedades
Número CAS |
91737-24-5 |
|---|---|
Fórmula molecular |
C9H8Br2O2S |
Peso molecular |
340.03 g/mol |
Nombre IUPAC |
1-(2,2-dibromoethenylsulfinyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8Br2O2S/c1-13-7-2-4-8(5-3-7)14(12)6-9(10)11/h2-6H,1H3 |
Clave InChI |
LZGWZJXIQZWBHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


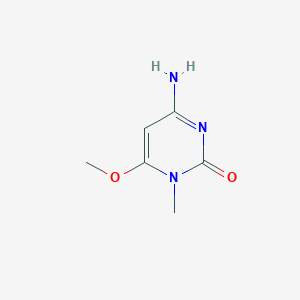
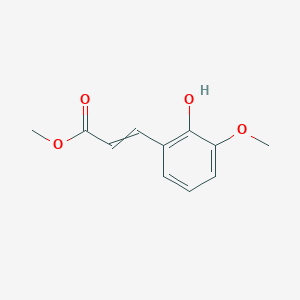
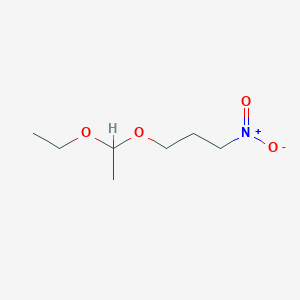
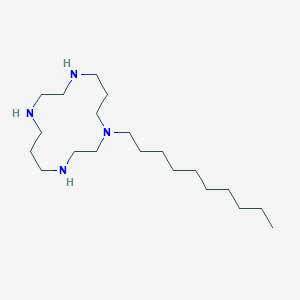
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
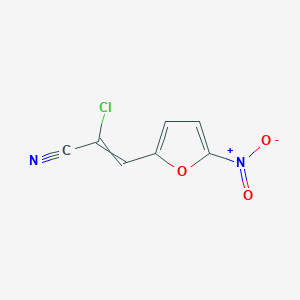
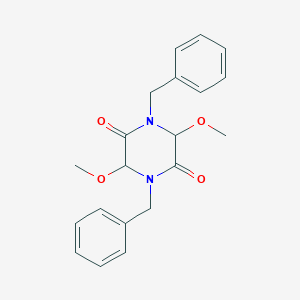
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
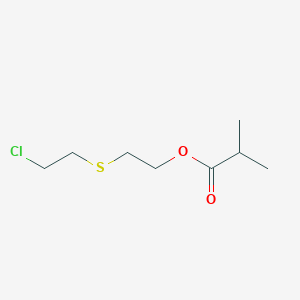
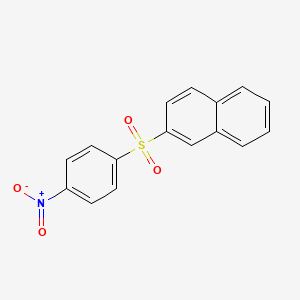

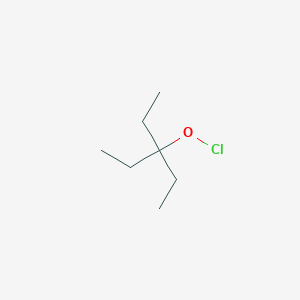
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
